1-(3-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Overview
Description
This compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . The molecule also contains a chromeno ring, which is a fused ring system incorporating a benzene ring and a pyran ring . The molecule has methoxy groups (-OCH3) and methyl groups (-CH3) attached to it .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of a suitable precursor with an aromatic aldehyde and an aliphatic amine . The exact procedure can vary depending on the specific substituents present in the molecule .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple ring systems and substituents. The pyrrole and chromeno rings contribute to the aromaticity of the molecule, while the methoxy and methyl groups can influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the aromatic rings and the electron-donating methoxy groups. The pyrrole ring, in particular, is known to participate in a variety of chemical reactions due to the presence of a nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic rings would likely make the compound relatively stable, while the methoxy groups could enhance its solubility in organic solvents .Scientific Research Applications
Synthetic Chemistry
This compound is part of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones family. An efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent process has been presented . This protocol was found to be compatible with a wide range of substituents and paves the way for the practical synthesis of title compounds with a broad range of substituents under mild condition .
Medicinal Chemistry
Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents . They are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Antioxidant Activity
A unique pyrano[2,3-c]pyrrole bicyclic skeleton, which is part of the structure of the compound , exhibits antioxidant activity .
Antiviral Activity
The pyrano[2,3-c]pyrrole bicyclic skeleton was found in Pyranonigrins—secondary metabolites produced by Aspergillus niger. Pyranonigrin A is also a potent inhibitor of the Main protease (Mpro) of the novel SARS-CoV-2 virus .
Optic Systems
Diketopyrrolopyrrole derivatives (DPPs), which share a similar structure with the compound , have been used in many optic systems, such as information storage and monitoring devices .
Surface Coatings
DPPs have been used in surface coatings due to their luminous colors as well as high stability .
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, as well as the development of new synthetic methods to produce it or related compounds . Additionally, the compound’s molecular structure could be modified to enhance its properties or introduce new functionalities .
Mechanism of Action
Target of Action
The compound “1-(3-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a type of heterocyclic compound . Heterocyclic compounds are often associated with a wide range of biological activities and are a key area of research in synthetic and medicinal chemistry . .
Mode of Action
It’s known that the biological activity of heterocyclic compounds often involves interactions with various biological targets . These interactions can lead to changes in cellular processes, but the specifics would depend on the exact nature of the targets and the compound’s chemical structure.
Biochemical Pathways
It’s worth noting that heterocyclic compounds often interact with multiple biochemical pathways due to their diverse structures . The downstream effects of these interactions can vary widely and would depend on the specific pathways involved.
Result of Action
It’s known that heterocyclic compounds can have a wide range of biological effects due to their interactions with various cellular targets .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of heterocyclic compounds .
properties
IUPAC Name |
1-(3-methoxyphenyl)-2,6,7-trimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-11-8-15-16(9-12(11)2)26-20-17(19(15)23)18(22(3)21(20)24)13-6-5-7-14(10-13)25-4/h5-10,18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTFOKVWHZXZQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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